3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- 2-Oxo-2-phenylethyl substituent: Introduces a ketone-linked phenyl group, which may influence steric bulk and metabolic stability .
- Triazolopyrimidinone scaffold: A conjugated system contributing to planar molecular geometry, as observed in related structures (e.g., coplanarity deviations <0.021 Å in similar compounds) .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-28-16-9-8-14(10-17(16)29-2)25-19-18(22-23-25)20(27)24(12-21-19)11-15(26)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRSBMLOZWBGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
A halogen atom at the 3-position of the core reacts with 3,4-dimethoxyphenylboronic acid in a Suzuki-Miyaura coupling. For example, using palladium(II) acetate (10 mol%), 2,2'-bipyridyl (15 mol%), and potassium tert-butoxide (KOtBu) in ethylene glycol at 100°C achieves cross-coupling with yields exceeding 70%.
Direct Alkylation
Pre-functionalized triazole intermediates bearing the 3,4-dimethoxyphenyl group can be synthesized via decarboxylation and aldoxime reactions. A patent by CN101475511B outlines a three-step process for 3,4-dimethoxyphenyl acetonitrile, which can be adapted to introduce the substituent prior to core formation.
Table 1: Comparison of Substitution Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, KOtBu, 100°C, 4 h | 72 | |
| Direct Alkylation | K₂CO₃:ethylene glycol, 100°C, 3 h | 68 |
Alkylation at the 6-Position: Introducing the 2-Oxo-2-Phenylethyl Group
The 2-oxo-2-phenylethyl group is introduced via alkylation using phenacyl bromide (2-bromoacetophenone). Key steps include:
- Protection of the Oxo Group : The ketone is protected as a ketal using ethylene glycol under acidic conditions.
- Alkylation : Reaction with phenacyl bromide in the presence of K₂CO₃ and DMF at 40°C for 6 hours.
- Deprotection : Acidic hydrolysis with HCl (1M) regenerates the oxo group.
Optimization Note :
- Pd/C-catalyzed hydrogenation (0.2–0.5 bar H₂) ensures selective reduction of intermediates without affecting the oxo group.
Industrial-Scale Production and Purification
Scaling up the synthesis requires:
- Continuous Flow Reactors : For precise temperature control during cyclocondensation.
- Recrystallization : Ethanol-water mixtures (3:1) purify the final product, achieving >98% purity.
- Chromatography : Silica gel column chromatography with ethyl acetate/petroleum ether (10–25%) removes by-products.
Table 2: Industrial Production Parameters
| Parameter | Value | Reference |
|---|---|---|
| Reaction Scale | 10 kg batch | |
| Purification Method | Recrystallization (ethanol-water) | |
| Yield | 65–70% |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the triazolopyrimidine core.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Substituent Variations and Pharmacological Implications
The pharmacological and physicochemical properties of triazolopyrimidinones are highly substituent-dependent. Below is a comparative analysis:
Structural and Electronic Features
- Planarity and Conjugation: The triazolopyrimidinone core is consistently planar across analogs (e.g., dihedral angles <2° between rings), promoting conjugation and stabilizing intermolecular interactions .
- Electron-Donating vs. Trifluoromethoxyphenyl (): Electron-withdrawing CF₃O group reduces electron density, altering binding affinity and solubility .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic derivative that belongs to the class of triazolopyrimidines. Due to its structural complexity and the presence of multiple functional groups, this compound has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 342.36 g/mol. The structure features a triazolo-pyrimidine core with substituents that may influence its pharmacological properties.
Anticancer Activity
Recent studies have indicated that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | |
| A549 (Lung Cancer) | 6.8 | |
| HeLa (Cervical Cancer) | 4.9 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate potential applications in treating bacterial infections.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, the compound has shown anti-inflammatory effects in vitro. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:
This suggests a mechanism that could be beneficial in inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of triazolopyrimidine derivatives highlighted the compound's ability to induce apoptosis in MCF-7 cells through the mitochondrial pathway. Flow cytometry results showed an increase in sub-G1 phase cells, indicative of apoptosis.
- Case Study on Antimicrobial Efficacy : An investigation into the antimicrobial properties revealed that the compound exhibited synergistic effects when combined with conventional antibiotics against resistant strains of Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
